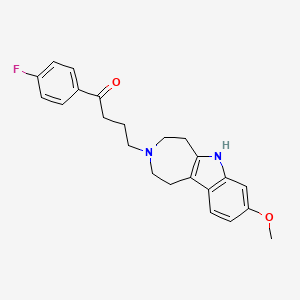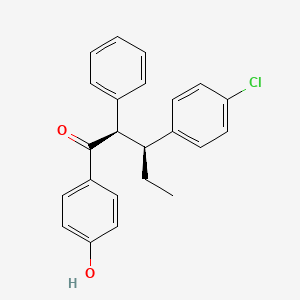
4-Hydroxy-N,N'-bis(3-pyridylmethyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide is a complex organic compound that features a central isophthalamide core with two pyridylmethyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide typically involves the reaction of isophthalic acid derivatives with pyridylmethylamines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction might be carried out in a solvent like dimethylformamide (DMF) with a catalyst such as triethylamine (TEA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridylmethyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide has several applications in scientific research:
Medicine: Investigated for its potential use in therapeutic agents, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide exerts its effects is largely dependent on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as signal transduction and gene expression. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(3-pyridylmethyl)naphthalene diimide
- N,N’-bis(3-pyridylmethyl)pyromellitic diimide
Uniqueness
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This makes it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
32828-80-1 |
|---|---|
Fórmula molecular |
C20H18N4O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-hydroxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O3/c25-18-6-5-16(19(26)23-12-14-3-1-7-21-10-14)9-17(18)20(27)24-13-15-4-2-8-22-11-15/h1-11,25H,12-13H2,(H,23,26)(H,24,27) |
Clave InChI |
VZOHVOVQFKXKRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


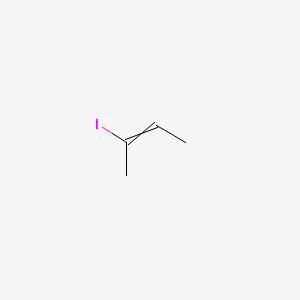
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

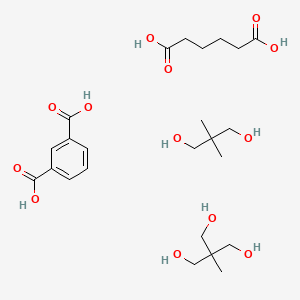

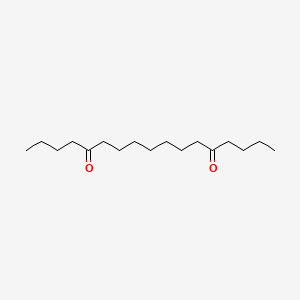

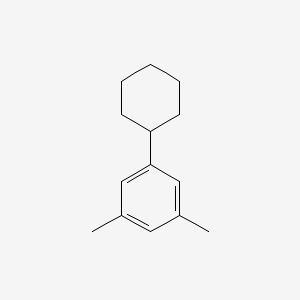
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

